molecular formula C30H25N2O2P B14786610 4-(4-{[4-(4-Aminophenoxy)phenyl](phenyl)phosphanyl}phenoxy)aniline

4-(4-{[4-(4-Aminophenoxy)phenyl](phenyl)phosphanyl}phenoxy)aniline

Cat. No.: B14786610
M. Wt: 476.5 g/mol
InChI Key: SEZHCYXOUUNQJH-UHFFFAOYSA-N
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Description

4-(4-{4-(4-Aminophenoxy)phenylphosphanyl}phenoxy)aniline is a complex organic compound with a molecular formula of C30H25N2O3P. This compound is characterized by the presence of multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{4-(4-Aminophenoxy)phenylphosphanyl}phenoxy)aniline typically involves multi-step organic reactions. One common method includes the reaction of 4-aminophenol with 4-chloronitrobenzene to form 4-(4-nitrophenoxy)aniline. This intermediate is then reduced to 4-(4-aminophenoxy)aniline. The final step involves the reaction of 4-(4-aminophenoxy)aniline with diphenylphosphine chloride under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-{4-(4-Aminophenoxy)phenylphosphanyl}phenoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-{4-(4-Aminophenoxy)phenylphosphanyl}phenoxy)aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-{4-(4-Aminophenoxy)phenylphosphanyl}phenoxy)aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes. Additionally, the compound’s aromatic rings and functional groups allow it to interact with biological macromolecules, potentially influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-{[4-(4-Aminophenoxy)phenyl]sulfonyl}phenoxy)aniline
  • 4,4’-Bis(4-aminophenoxy)diphenyl sulfone
  • 4-Phenoxyaniline

Uniqueness

4-(4-{4-(4-Aminophenoxy)phenylphosphanyl}phenoxy)aniline is unique due to the presence of the phosphanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specialized applications such as catalysis and material science .

Properties

Molecular Formula

C30H25N2O2P

Molecular Weight

476.5 g/mol

IUPAC Name

4-[4-[[4-(4-aminophenoxy)phenyl]-phenylphosphanyl]phenoxy]aniline

InChI

InChI=1S/C30H25N2O2P/c31-22-6-10-24(11-7-22)33-26-14-18-29(19-15-26)35(28-4-2-1-3-5-28)30-20-16-27(17-21-30)34-25-12-8-23(32)9-13-25/h1-21H,31-32H2

InChI Key

SEZHCYXOUUNQJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=C(C=C2)OC3=CC=C(C=C3)N)C4=CC=C(C=C4)OC5=CC=C(C=C5)N

Origin of Product

United States

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